molecular formula C11H22N2O2 B1522810 tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate CAS No. 1269152-51-3

tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate

Cat. No. B1522810
CAS RN: 1269152-51-3
M. Wt: 214.3 g/mol
InChI Key: IZRPKDHEVZDZET-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate is a chemical compound with the CAS Number: 1269152-51-3 . It has a molecular weight of 214.31 . The IUPAC name for this compound is tert-butyl 2-amino-2-cyclopropylpropylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-11(4,12)8-5-6-8/h8H,5-7,12H2,1-4H3, (H,13,14) . This indicates that the compound has a cyclopropyl group attached to an amino group, which is further attached to a carbamate group.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, the retrieved data does not provide more detailed physical and chemical properties of tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate.

Scientific Research Applications

Organic Synthesis Methodologies

Tert-butyl carbamate derivatives have been explored for their potential in organic synthesis, particularly in the context of metalation and alkylation reactions between silicon and nitrogen. Sieburth et al. (1996) demonstrated that tert-butyl carbamate derivatives of aminomethyltrialkylsilanes undergo rapid metalation followed by efficient reaction with a variety of electrophiles, showcasing the utility of these compounds in preparing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Insecticide Analogues

Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been used to create spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. Brackmann et al. (2005) detailed the synthesis of these analogues in a series of steps that highlight the compound's versatility in generating potentially more effective or environmentally friendly insecticides (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-11(4,12)8-5-6-8/h8H,5-7,12H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRPKDHEVZDZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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